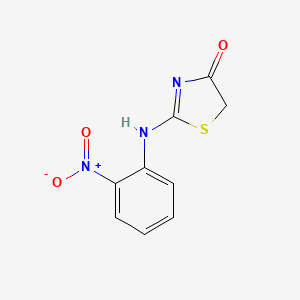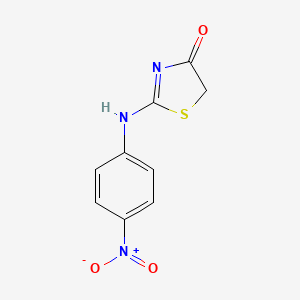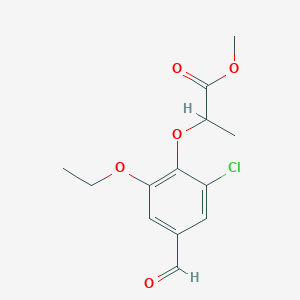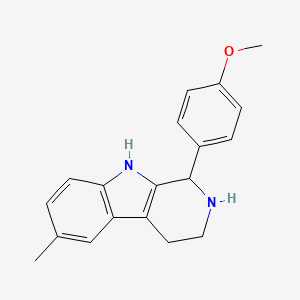![molecular formula C12H12N2O3S B7762169 ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B7762169.png)
ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Abstracts Service (CAS) number 2169998-23-4 is known as Dapagliflozin Impurity 23. It is a chemical impurity associated with Dapagliflozin, a medication used to treat type 2 diabetes mellitus by inhibiting the renal sodium-glucose co-transporter type 2 (SGLT2). The molecular formula of Dapagliflozin Impurity 23 is C21H23ClO7, and it has a molecular weight of 422.86 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dapagliflozin Impurity 23 involves multiple steps, starting from the appropriate raw materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Dapagliflozin Impurity 23 requires stringent quality control measures to ensure the impurity is produced consistently and meets regulatory standards. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the impurity .
化学反应分析
Types of Reactions
Dapagliflozin Impurity 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Dapagliflozin Impurity 23 has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations.
Quality Control: The compound is employed in quality control processes to ensure the purity and safety of Dapagliflozin products.
Pharmacological Studies: Research on the pharmacological effects of Dapagliflozin Impurity 23 helps in understanding its impact on the efficacy and safety of the parent drug .
作用机制
The mechanism of action of Dapagliflozin Impurity 23 is closely related to its parent compound, Dapagliflozin. It inhibits the renal sodium-glucose co-transporter type 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
相似化合物的比较
Similar Compounds
Similar compounds to Dapagliflozin Impurity 23 include other impurities and analogs of Dapagliflozin, such as:
- Dapagliflozin Impurity 2 (CAS No. 1830346-16-1)
- Dapagliflozin Allose Isomer (CAS No. 1888296-95-4)
- Dapagliflozin 5-Acetyl Impurity (CAS No. 1616259-44-9) .
Uniqueness
Dapagliflozin Impurity 23 is unique due to its specific chemical structure and the role it plays in the quality control and safety assessment of Dapagliflozin. Its presence and concentration in pharmaceutical formulations are critical for ensuring the efficacy and safety of the medication .
属性
IUPAC Name |
ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXMESGLAWUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B7762086.png)
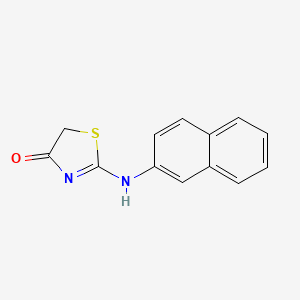
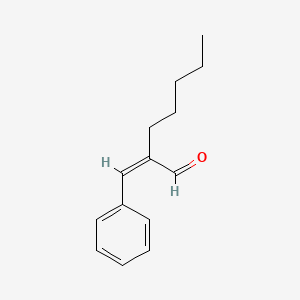
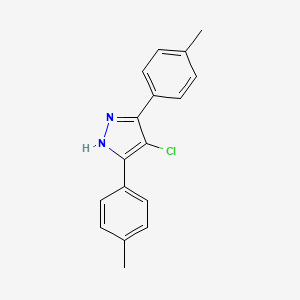
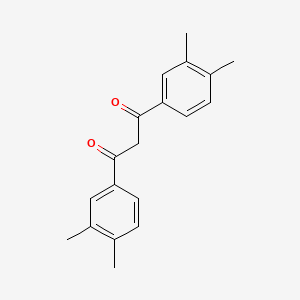
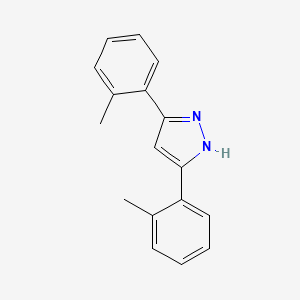
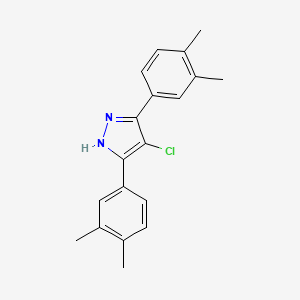
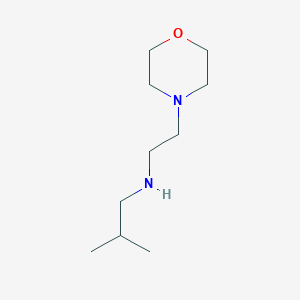
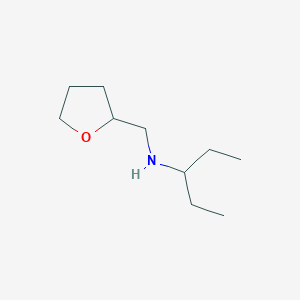
![3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7762164.png)
